Ethanol-1-13C

Description

The exact mass of the compound Ethanol-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanol-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

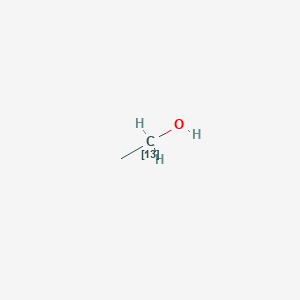

Structure

3D Structure

Properties

IUPAC Name |

(113C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480248 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-23-5 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14742-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethanol-1-¹³C: Principles and Applications

Introduction: The Significance of Isotopic Labeling with Ethanol-1-¹³C

In the landscape of modern biomedical research and drug development, the ability to trace the metabolic fate of molecules is paramount. Ethanol-1-¹³C is a powerful tool in this endeavor. It is a stable, non-radioactive isotopologue of ethanol (CH₃CH₂OH) where the carbon atom at the C1 position (the methylene carbon, -CH₂OH) is replaced with a heavy isotope of carbon, ¹³C. This subtle yet critical modification allows researchers to "follow the carbon" as it is processed through complex biological pathways, without altering the fundamental chemical behavior of the parent molecule.

The choice of ¹³C is deliberate. Its nucleus possesses a nuclear spin (I = ½), making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike radioactive isotopes like ¹⁴C, ¹³C is stable, posing no radiological hazards and allowing for its safe use in a wider range of studies, including in vivo human research. This guide provides a comprehensive overview of Ethanol-1-¹³C, from its fundamental properties to its application in cutting-edge research methodologies.

Physicochemical Properties: A Comparative Analysis

The isotopic substitution in Ethanol-1-¹³C results in a marginal increase in its molecular weight compared to its unlabeled counterpart. However, its bulk physicochemical properties, such as boiling point, melting point, and density, remain nearly identical. This similarity is crucial, as it ensures that the labeled molecule behaves as a true tracer, following the same metabolic and transport pathways as endogenous or unlabeled ethanol.

Table 1: Comparison of Physicochemical Properties

| Property | Ethanol (¹²C₂H₆O) | Ethanol-1-¹³C (CH₃¹³CH₂OH) |

| Molecular Formula | C₂H₆O | CH₃¹³CH₂OH |

| Molecular Weight | ~46.07 g/mol | ~47.06 g/mol [1] |

| Boiling Point | 78 °C | 78 °C |

| Melting Point | -114 °C | -114 °C |

| Density | ~0.789 g/mL at 25°C | ~0.806 g/mL at 25°C |

| Flash Point | 13 °C[2][3] | 13 °C |

| Isotopic Purity | N/A | Typically ≥99 atom % ¹³C |

Causality Insight: The minute differences in mass do not significantly impact intermolecular forces (like hydrogen bonding), which are the primary determinants of properties like boiling and melting points. Therefore, for all practical biological purposes, the labeled and unlabeled molecules are interchangeable.

Core Applications in Research & Development

The utility of Ethanol-1-¹³C is centered on its function as a metabolic tracer, primarily interrogated through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Pathway & Flux Analysis

A primary application is to elucidate the metabolic fate of ethanol. In the liver, ethanol is predominantly metabolized via two key enzymatic steps.[4][5][6]

-

Oxidation to Acetaldehyde: Catalyzed by Alcohol Dehydrogenase (ADH).

-

Oxidation to Acetate: Catalyzed by Aldehyde Dehydrogenase (ALDH).

When Ethanol-1-¹³C is administered, the ¹³C label is retained through these steps, producing [1-¹³C]acetate. This labeled acetate can then enter central carbon metabolism via its conversion to Acetyl-CoA.[7] Researchers can then trace the incorporation of the ¹³C label into a multitude of downstream metabolites, such as amino acids (e.g., glutamate, glutamine) and fatty acids.[8][9] This provides a dynamic view of metabolic fluxes and pathway activities under various physiological or pathological conditions.

Expertise Insight: The direct metabolism of ethanol in the brain is minimal.[8][9] Instead, the liver-produced [1-¹³C]acetate crosses the blood-brain barrier. Therefore, administering Ethanol-1-¹³C is an effective method for studying brain energy metabolism and glutamatergic neurotransmission, as the labeled acetate enters the brain's TCA cycle.[8][9]

Caption: Metabolic fate of Ethanol-1-¹³C from the liver to the brain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful analytical technique that provides information about the carbon skeleton of a molecule. In natural abundance, only ~1.1% of carbon is ¹³C, making the signal weak. By using highly enriched Ethanol-1-¹³C, the signal from the labeled carbon becomes exceptionally strong and easy to detect.

The ¹³C NMR spectrum of unlabeled ethanol shows two distinct peaks: one for the methyl carbon (-CH₃) at approximately 18 ppm and another for the methylene carbon (-CH₂OH) at around 58 ppm.[10][11] When using Ethanol-1-¹³C, the peak at ~58 ppm will be selectively and massively enhanced, confirming the position of the label and allowing for high-sensitivity detection in complex biological samples. This is particularly useful in hyperpolarization studies, a technique that can boost the NMR signal by several orders of magnitude, enabling real-time metabolic imaging in vivo.[1][12]

Experimental Protocols & Methodologies

Protocol: In Vivo Metabolic Tracing in a Rodent Model

This protocol outlines a general workflow for tracing the metabolism of Ethanol-1-¹³C in a rat model to study brain metabolism.

-

Self-Validation & Controls: It is critical to run parallel experiments with unlabeled ethanol to establish baseline metabolite levels. Isotopic enrichment of the Ethanol-1-¹³C stock must be verified via NMR or MS prior to use.

Methodology:

-

Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with ad libitum access to food and water. Fast animals for 4-6 hours prior to the experiment to ensure consistent baseline metabolism.

-

Tracer Preparation: Prepare a sterile 20% (v/v) solution of Ethanol-1-¹³C (≥99% enrichment) in saline. The final dose is typically 1-2 g/kg body weight.

-

Administration: Administer the tracer solution via oral gavage or intraperitoneal (IP) injection. Oral gavage more closely mimics natural consumption.

-

Time-Course Sampling: At designated time points (e.g., 15, 30, 60, 120 minutes) post-administration, anesthetize the animals and collect blood samples via cardiac puncture.

-

Tissue Harvesting: Immediately following blood collection, perform cervical dislocation and rapidly dissect the brain and liver. Flash-freeze tissues in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until analysis.

-

Metabolite Extraction:

-

Homogenize the frozen tissue (~50 mg) in a cold (-20°C) extraction solvent (e.g., 80:20 methanol:water).

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the fractional enrichment of ¹³C in downstream metabolites like glutamate, aspartate, and lactate.

Caption: Experimental workflow for an in vivo metabolic tracing study.

Safety and Handling

While ¹³C is a stable isotope, Ethanol-1-¹³C retains all the chemical hazards of unlabeled ethanol. It is a highly flammable liquid and vapor.[2][13][14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[13][15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable chemical waste.[13]

Conclusion

Ethanol-1-¹³C is an indispensable tool for researchers in metabolism, neuroscience, and drug development. Its ability to act as a biologically identical tracer, combined with the safety and analytical power of stable isotope detection methods, provides unparalleled insights into the dynamic flow of carbon through complex biological systems. By understanding its properties and applying rigorous experimental design, scientists can leverage Ethanol-1-¹³C to unravel the intricate connections between ethanol metabolism and cellular function, paving the way for new diagnostic and therapeutic strategies.

References

-

de Graaf, R. A., et al. (2011). In vivo detection of intermediate metabolic products of [1-¹³C]ethanol in the brain using ¹³C MRS. NMR in Biomedicine. [Link]

-

Jiang, L., et al. (2011). In vivo detection of intermediary metabolic products of [1-¹³C]ethanol in the brain using ¹³C magnetic resonance spectroscopy. NMR in Biomedicine. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of ethanol. [Link]

-

Chemistry For Everyone. What Are The Properties Of Ethanol? YouTube. [Link]

-

Wikipedia. Ethanol. [Link]

-

von Morze, C., et al. (2013). Fast volumetric imaging of ethanol metabolism in rat liver with hyperpolarized [1-¹³C]-pyruvate. Magnetic Resonance in Medicine. [Link]

-

JoVE. Metabolic Pathway Confirmation & Discovery By 13C-Labeling. YouTube. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12201684, Ethanol-1-13C. [Link]

-

Royal Society of Chemistry. Ethanol synthesis via catalytic CO₂ hydrogenation over multi-elemental KFeCuZn/ZrO₂ catalyst. [Link]

-

Osna, N. A., & Kharbanda, K. K. (2016). Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System. Journal of Clinical and Translational Research. [Link]

-

Carl ROTH. Safety Data Sheet: Ethanol. [Link]

-

Wikipedia. Pharmacology of ethanol. [Link]

-

G.U.N.T. Hamburg. Biotechnical Production of Ethanol. YouTube. [Link]

-

Microbe Notes. Ethanol Metabolism: Enzymes, Steps, Reactions. [Link]

-

Chemistry LibreTexts. Interpreting ¹³C NMR Spectra. [Link]

-

National Renewable Energy Laboratory. Handbook for Handling, Storing, and Dispensing E85. [Link]

-

meriSTEM Education. NMR of ethanol with ¹H and ¹³C. YouTube. [Link]

-

Nedstar. Ethanol's remarkable properties. [Link]

-

JJ Medicine. Ethanol Absorption and Metabolism. YouTube. [Link]

-

Krische, M. J. (2021). Ethanol: Unlocking an Abundant Renewable C2-Feedstock for Catalytic Enantioselective C-C Coupling. ACS Catalysis. [Link]

-

Chemguide. Interpreting C-13 NMR spectra. [Link]

-

Technical University of Denmark. Production of 1,3-butadiene from ethanol using zeolite-based catalysts. [Link]

-

University of Queensland. Standard Operating Procedures: Ethanol Usage. [Link]

-

ResearchGate. The pathway of ethanol metabolism. [Link]

-

University of Guelph. Standard Operating Procedures for Using Ethanol. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Ethanol - Wikipedia [en.wikipedia.org]

- 3. nedstar.com [nedstar.com]

- 4. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fast volumetric imaging of ethanol metabolism in rat liver with hyperpolarized [1-13C]-pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ethanol-1-13C | C2H6O | CID 12201684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

Introduction: The Significance of Positional Isotopic Labeling in Scientific Research

An In-Depth Technical Guide to the Isotopic Purity and Stability of Ethanol-1-13C

Isotopic labeling is a powerful technique that allows researchers to trace the journey of molecules through complex biological and chemical systems.[1] By replacing one or more atoms in a compound with a specific isotope, we can monitor its metabolic fate, elucidate reaction mechanisms, and quantify its presence with high precision.[2] Among the stable isotopes, Carbon-13 (¹³C) is of particular importance due to the ubiquity of carbon in organic molecules. ¹³C-labeled compounds are indispensable tools in drug development, metabolic research, and proteomics, providing insights that would be otherwise unattainable.[2][3]

Ethanol-1-¹³C, where the carbon atom at the C1 position (the hydroxyl-bearing carbon) is replaced with a ¹³C isotope, is a crucial tracer for studying alcohol metabolism and its effects on various physiological pathways.[4][5] Its use in in-vivo studies, for instance, has demonstrated that ¹³C labels from ethanol enter the brain after being converted to [1-¹³C]acetate in the liver, providing a method to study brain metabolism and glutamatergic neurotransmission.[4][5] The integrity of any study utilizing Ethanol-1-¹³C is fundamentally dependent on two core attributes of the labeled compound: its isotopic purity and its chemical stability.

This guide provides a comprehensive technical overview of these two pillars. It is designed for researchers, scientists, and drug development professionals who rely on the quality of isotopically labeled compounds to generate accurate, reproducible, and trustworthy data. We will delve into the analytical methodologies for verifying isotopic purity, the factors governing chemical stability, and the self-validating protocols that ensure experimental integrity from start to finish.

Part 1: Isotopic Purity of Ethanol-1-¹³C

Defining Isotopic Purity

Isotopic purity, also referred to as isotopic enrichment, is the percentage of a compound's molecules that contain the specified isotope at the designated position. For Ethanol-1-¹³C with a stated isotopic purity of 99 atom % ¹³C, it means that 99% of the ethanol molecules in the sample contain a ¹³C atom at the C1 position. High isotopic purity is paramount; it ensures a strong and clear signal in detection methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR), reduces ambiguity in data interpretation, and is critical for the accuracy of quantitative metabolic flux analysis.[3][]

Synthesis and Purification

The synthesis of Ethanol-1-¹³C involves sophisticated chemical processes starting from a ¹³C-enriched precursor. Following synthesis, purification is a critical step to remove any unreacted starting materials, byproducts, and unlabeled ethanol. The most common and effective method for purifying ethanol is distillation, which separates compounds based on differences in their boiling points.[7] Techniques like fractional distillation are employed to achieve the high chemical purity (typically ≥98%) required for research applications.[3][7][8]

Analytical Methodologies for Purity Assessment

Verifying the isotopic and chemical purity of Ethanol-1-¹³C requires robust analytical techniques. The choice of method is driven by the need to confirm both the enrichment of ¹³C and its specific location within the molecule.

1. Mass Spectrometry (MS): The Gold Standard for Isotopic Enrichment

Mass spectrometry is the primary technique for quantifying isotopic enrichment. It separates ions based on their mass-to-charge ratio (m/z).

-

Isotope Ratio Mass Spectrometry (IRMS): This is a highly precise method for determining the relative abundance of isotopes (e.g., ¹³C/¹²C).[9] The sample is typically combusted, and the resulting CO₂ gas is analyzed. This provides an overall ¹³C enrichment value for the molecule.[10]

-

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) MS offer high mass accuracy, allowing for the clear resolution of isotopologues (molecules that differ only in their isotopic composition).[11] This enables accurate quantification of the labeled compound versus its unlabeled counterpart. When calculating isotopic purity from MS data, it is crucial to correct for the natural abundance of other isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the molecule to avoid overestimation.[1][11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Verification

While MS confirms the mass, NMR spectroscopy confirms the structure and the precise location of the isotopic label.

-

¹³C NMR: This technique directly detects the ¹³C nucleus. For Ethanol-1-¹³C, a significantly enhanced signal will be observed for the C1 carbon relative to the C2 carbon (which will only show a signal based on its natural 1.1% abundance), unequivocally confirming that the label is at the correct position.[1]

-

¹H NMR: Proton NMR can also provide confirmation. The ¹³C atom at the C1 position will couple to the attached protons, causing the corresponding signal to appear as a doublet, a clear indicator of the ¹³C label's presence.

3. Gas Chromatography (GC): Ensuring Chemical Purity

Gas chromatography is essential for assessing the chemical purity of the ethanol sample. It separates volatile compounds, ensuring that the sample is free from solvents or other impurities that could interfere with experimental results or subsequent analyses.[7][12] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both purity analysis and isotopic confirmation.

Quantitative data for a high-quality Ethanol-1-¹³C reagent is summarized below.

| Parameter | Specification | Analytical Method | Rationale |

| Isotopic Purity | ≥99 atom % ¹³C | MS (IRMS or HRMS) | Ensures a high signal-to-noise ratio for the labeled species. |

| Chemical Purity | ≥98% | GC | Guarantees that observed effects are due to the labeled ethanol, not impurities. |

| Positional Identity | Confirmed at C1 | ¹³C NMR, ¹H NMR | Verifies that the label is in the correct position for tracing specific metabolic pathways. |

Specifications are based on typical values provided by commercial suppliers.

Part 2: Stability of Ethanol-1-¹³C

Fundamental Principles of Stability

The ¹³C isotope is inherently stable and does not undergo radioactive decay, unlike radionuclides such as ¹⁴C.[] Therefore, the concept of "stability" for Ethanol-1-¹³C refers to its chemical stability —the integrity of the ethanol molecule itself. The chemical properties of a stable isotope-labeled compound are generally considered indistinguishable from the unlabeled parent compound in a biological system.[3] Consequently, the stability concerns for Ethanol-1-¹³C are identical to those for high-purity, unlabeled ethanol.

Factors Affecting Chemical Stability

Several environmental factors can compromise the chemical integrity of ethanol. Adherence to proper storage and handling protocols is not merely a suggestion but a requirement for maintaining the compound's specified purity.

-

Temperature: Ethanol's stability is significantly influenced by temperature.[14] It should be stored in a cool area, with temperatures preferably kept below 25°C (77°F).[14] Elevated temperatures can increase the rate of evaporation and potential degradation reactions.

-

Light: Exposure to UV or other forms of light can provide the energy to initiate degradation pathways. Therefore, ethanol should be stored in amber vials or in the dark to protect it from light.[15][16]

-

Moisture: Ethanol is hygroscopic, meaning it readily absorbs moisture from the air.[14][15] This can dilute the sample, altering its concentration and potentially introducing water-borne contaminants. Tightly sealed containers are essential.

-

Oxidation: Ethanol can be oxidized, first to acetaldehyde and then to acetic acid.[17][18] This process can be accelerated by exposure to air (oxygen), heat, light, and the presence of metal catalysts. While this is a slow process under proper storage, it is the primary degradation pathway.

-

Chemical Incompatibility: Ethanol is a flammable liquid and can react violently with strong oxidizing agents, alkali metals, and other reactive materials.[19][20] It should be stored separately from such chemicals in an approved flammable liquids cabinet.[15][19]

| Factor | Risk | Mitigation Strategy |

| Temperature | Increased evaporation and degradation | Store in a cool, well-ventilated area, below 25°C.[14] |

| Light | Photodegradation | Store in light-resistant containers (e.g., amber vials) or in the dark.[15][16] |

| Moisture | Dilution, contamination | Keep containers tightly sealed when not in use.[14][19] |

| Air (Oxygen) | Chemical oxidation | Minimize headspace in the container and seal tightly after use. |

| Ignition Sources | Fire and explosion hazard | Store away from open flames, sparks, and heat sources.[19][21] |

Experimental Protocol: Recommended Storage and Handling

This protocol ensures the long-term integrity of Ethanol-1-¹³C.

-

Receiving and Inspection: Upon receipt, verify that the container seal is intact. Log the certificate of analysis, paying close attention to the specified isotopic and chemical purity.

-

Storage Location: Immediately transfer the compound to a designated flammable materials storage cabinet. The storage area must be cool, dry, and well-ventilated, away from direct sunlight and incompatible chemicals.[15][19]

-

Dispensing:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

-

Conduct all transfers in a well-ventilated area or chemical fume hood.

-

Use clean, dry glassware or syringes for aliquoting to prevent cross-contamination.

-

Immediately after dispensing, purge the headspace of the primary container with an inert gas (e.g., argon or nitrogen) and seal it tightly. This minimizes exposure to oxygen and moisture.

-

-

Long-Term Viability: When stored correctly in sealed containers, ethanol solutions are stable for extended periods, with studies showing stability for over five years.[22][23] For critical applications, it is good practice to re-verify the chemical purity using GC if the compound has been stored for several years or if there is any suspicion of compromised storage conditions.

Part 3: Experimental Integrity and Self-Validating Systems

Ensuring the purity and stability of your Ethanol-1-¹³C is the first step. The second is designing experiments that are inherently robust and self-validating. This approach builds trustworthiness into your results from the ground up.

Workflow for a ¹³C-Labeled Metabolic Study

The following workflow illustrates the key quality control checkpoints in a typical experiment using Ethanol-1-¹³C.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isotopic Methods | Customs administration CZ [celnisprava.gov.cz]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products – Oriental Journal of Chemistry [orientjchem.org]

- 14. nedstar.com [nedstar.com]

- 15. laballey.com [laballey.com]

- 16. isotope.com [isotope.com]

- 17. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 18. Ethanol Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. gpreinc.com [gpreinc.com]

- 20. carlroth.com [carlroth.com]

- 21. Ethanol - Wikipedia [en.wikipedia.org]

- 22. Long-term stability of ethanol solutions for breath-alcohol tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethanol-1-13C as a Metabolic Tracer

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies for using Ethanol-1-13C as a stable isotope tracer. We will delve into the biochemical journey of the labeled carbon, from administration to its incorporation into key downstream metabolites, and detail the experimental and analytical frameworks required for its successful application.

The Principle of Stable Isotope Tracing

Metabolic analysis has been revolutionized by the use of stable, non-radioactive isotope tracers. Unlike traditional methods that measure static metabolite concentrations, stable isotope tracing allows for the dynamic measurement of metabolic rates, or fluxes, through pathways.[1][2] The core principle involves introducing a substrate enriched with a heavy isotope, such as Carbon-13 (¹³C), into a biological system.[3] As the cells or organisms metabolize this labeled substrate, the ¹³C atom is incorporated into downstream products. By tracking the distribution and enrichment of ¹³C in various metabolites over time, we can elucidate pathway activity, identify nutrient contributions, and quantify metabolic fluxes.[4][5][6] This technique provides a functional readout of the metabolic network, offering profound insights into cellular physiology in both health and disease.

The Metabolic Journey of Ethanol

To effectively use Ethanol-1-¹³C, one must first understand the canonical metabolism of ethanol itself. Ethanol (CH₃CH₂OH) is primarily metabolized in the liver through oxidative pathways.[7][8]

-

Oxidation to Acetaldehyde: In the cytosol of hepatocytes, the enzyme Alcohol Dehydrogenase (ADH) catalyzes the oxidation of ethanol to acetaldehyde, a toxic intermediate. This reaction involves the reduction of NAD⁺ to NADH.[9]

-

Oxidation to Acetate: Acetaldehyde is then rapidly oxidized to acetate in the mitochondria by Aldehyde Dehydrogenase (ALDH) , a reaction that also produces NADH.[10]

-

Formation of Acetyl-CoA: Acetate can then be activated to Acetyl-CoA by Acetyl-CoA synthetase, allowing it to enter central carbon metabolism.

While other pathways like the Microsomal Ethanol-Oxidizing System (MEOS) exist, the ADH/ALDH pathway is dominant.[8][11] Crucially for tracer studies, the vast majority of ethanol is converted to acetate in the liver before being released into the bloodstream for use by other tissues, including the brain.[12][13][14]

Tracing the ¹³C Label: From Ethanol-1-¹³C to Central Metabolism

When using Ethanol-1-¹³C (CH₃¹³C H₂OH), the label is on the C1 carbon, the one bearing the hydroxyl group. This specific labeling allows for precise tracking as it traverses metabolic pathways.

The metabolic conversion proceeds as follows:

-

Ethanol-1-¹³C → Acetaldehyde-1-¹³C: The labeled C1 carbon of ethanol becomes the carbonyl carbon of acetaldehyde (¹³C H₃CHO).

-

Acetaldehyde-1-¹³C → Acetate-1-¹³C: This labeled carbon then becomes the carboxyl carbon of acetate (¹³C H₃COO⁻).

-

Acetate-1-¹³C → Acetyl-CoA-1-¹³C: Finally, it becomes the carboxyl carbon of the acetyl group in Acetyl-CoA (¹³C H₃CO-SCoA).

This ¹³C-labeled Acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle. The diagram below illustrates how the ¹³C from Ethanol-1-¹³C is incorporated into key metabolites like glutamate and glutamine, which are of significant interest in neuroscience and cancer metabolism research.[12][13][14]

This pathway is particularly significant in the brain, where acetate is preferentially taken up and metabolized by astrocytes.[13] Therefore, Ethanol-1-¹³C serves as an excellent tracer to probe astrocyte-specific metabolism and the glutamate-glutamine cycle.[12][14]

Experimental Design and Methodology

A successful tracer study requires meticulous planning and execution. The workflow encompasses experimental design, tracer administration, and sample processing.

Step-by-Step Protocol: In Vivo Administration in a Rodent Model

This protocol provides a generalized framework for an intravenous infusion study. Specific parameters must be optimized for the research question and animal model.

-

Animal Acclimatization: Individually house animals and allow them to acclimate to the environment for at least one week with free access to food and water.[15]

-

Catheter Implantation (Optional but recommended): For precise control over infusion, surgically implant a catheter into a vessel (e.g., jugular or femoral vein) several days prior to the experiment to allow for recovery.

-

Tracer Preparation: Prepare a sterile solution of Ethanol-1-¹³C. A typical concentration might be 33% (v/v) in saline.[12]

-

Fasting (Optional): Depending on the experimental goals, animals may be fasted overnight to standardize their metabolic state.[12]

-

Tracer Administration (Infusion Protocol):

-

Secure the animal and connect the catheter to an infusion pump.

-

Administer an initial bolus dose to rapidly increase the tracer concentration in the blood. A representative bolus might be 2 g/kg of body weight over 10 minutes.[12]

-

Follow the bolus with a continuous infusion at a lower rate (e.g., 2-4 g/kg over several hours) to maintain a steady-state concentration of the tracer in the plasma.[12]

-

-

Sample Collection:

-

At predetermined time points, collect blood samples (e.g., via tail vein or arterial line).

-

At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, brain).

-

-

Metabolic Quenching: Immediately freeze tissues in liquid nitrogen or with Wollenberger tongs pre-chilled in liquid nitrogen. This step is critical to instantly halt all enzymatic activity and preserve the in-vivo metabolic state.[16] Blood samples should be centrifuged immediately to separate plasma, which is then flash-frozen.

-

Storage: Store all samples at -80°C until metabolite extraction and analysis.[16]

Analytical Techniques for ¹³C Detection

The choice of analytical platform is dictated by the specific information required. The two primary methods for detecting ¹³C enrichment are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool that can identify the exact position of the ¹³C label within a molecule's carbon skeleton.[17] This provides unambiguous evidence of specific pathway activities. For instance, NMR can distinguish between glutamate labeled at the C4 vs. the C5 position, which reflects different metabolic routes.[12]

-

¹³C NMR Spectrum of Ethanol: In a ¹³C NMR spectrum of ethanol, two distinct signals are observed: one for the methyl carbon (~18 ppm) and another for the methylene carbon bonded to the -OH group (~58 ppm).[18] When using Ethanol-1-¹³C, the signal at ~58 ppm will be enhanced.

Mass Spectrometry (MS)

MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom increases a metabolite's mass by approximately 1 Dalton. MS is generally more sensitive than NMR and is well-suited for measuring overall isotopic enrichment in a population of molecules.[19][20][21] Techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are commonly used to analyze the labeling patterns of extracted metabolites.[3]

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Principle | Detects nuclear spin properties of ¹³C atoms | Detects mass-to-charge ratio of ¹³C-labeled molecules |

| Key Advantage | Provides positional information (isotopomer analysis) | High sensitivity and high throughput |

| Sample Prep | Minimal, non-destructive | Often requires extraction and derivatization |

| Sensitivity | Lower (requires more material) | Higher (can detect trace amounts) |

| Primary Output | Chemical shifts, coupling constants[12][18] | Mass isotopologue distributions (M+0, M+1, etc.)[19] |

Applications in Research and Development

The use of Ethanol-1-¹³C as a tracer has provided critical insights in several fields.

-

Neuroscience: It has been instrumental in demonstrating that acetate, derived from ethanol metabolism in the liver, is a significant energy substrate for astrocytes in the brain.[12][13][14] This has implications for understanding brain energy metabolism in the context of alcohol consumption and related neurological disorders.

-

Liver Function and Disease: By tracing the conversion of ethanol to its downstream products, researchers can assess hepatic metabolic function.[22] The rate of ¹³CO₂ production in breath tests following administration of ¹³C-ethanol can serve as a non-invasive measure of overall ethanol metabolism.[23][24]

-

Alcoholism Research: Studies have used ¹³C-labeled ethanol to investigate how chronic alcohol exposure alters brain metabolism, finding that it can increase the brain's capacity to utilize acetate as an energy source.[13]

Conclusion

Ethanol-1-¹³C is a versatile and powerful metabolic tracer for probing the interface of alcohol metabolism and central carbon metabolism. Its primary strength lies in its ability to deliver a ¹³C-labeled C2 unit (acetate) to extrahepatic tissues, providing a unique window into astrocyte bioenergetics and liver function. By combining carefully designed in vivo experiments with advanced analytical techniques like NMR and MS, researchers can leverage this tool to answer fundamental questions in physiology and develop new therapeutic strategies for metabolic and neurological diseases.

References

-

Jiang, L., et al. (2011). In vivo detection of intermediary metabolic products of [1-¹³C]ethanol in the brain using ¹³C magnetic resonance spectroscopy. NMR in Biomedicine, 24(9), 1054-1062. [Link]

-

Kohl, T., et al. (2009). In vivo measurement of ethanol metabolism in the rat liver using magnetic resonance spectroscopy of hyperpolarized [1-¹³C]pyruvate. Magnetic Resonance in Medicine, 62(1), 1-5. [Link]

-

Deelchand, D. K., et al. (2012). Metabolic Products of [2-¹³C]Ethanol in the Rat Brain after Chronic Ethanol Exposure. Journal of Neurochemistry, 122(3), 476-484. [Link]

-

Wikipedia contributors. (2024). Ethanol. In Wikipedia, The Free Encyclopedia. [Link]

-

NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

-

Sketchy. (2023). Alcohol Metabolism Demystified: From Ethanol to Acetate (Part 1) | Sketchy Medical) | USMLE Step 1. YouTube. [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]

-

Jiang, L., et al. (2011). In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS. NMR in Biomedicine, 24(9), 1054-62. [Link]

-

Kunjapur, A. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. docbrown.info. [Link]

-

Suzuki, M., et al. (2004). 13C-ethanol breath test reveals impaired alcohol metabolism in patients with Helicobacter pylori infection. Alimentary Pharmacology & Therapeutics, 20(1), 43-49. [Link]

-

Patel, P. K., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101292. [Link]

-

Dou, L., et al. (2019). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Metabolites, 9(10), 200. [Link]

-

OIV. (2009). Method OIV-MA-AS312-06. International Organisation of Vine and Wine. [Link]

-

Cederbaum, A. I. (2012). Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System. Journal of Gastroenterology and Hepatology, 27(Suppl 2), 2-12. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) for Ethanol. HMDB. [Link]

-

Jamin, E., et al. (2004). Determination of the 13C/12C Ratio of Ethanol Derived From Fruit Juices and Maple Syrup by Isotope Ratio Mass Spectrometry: Collaborative Study. Journal of AOAC International, 87(4), 881-888. [Link]

-

Zamboni, N., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 7-13. [Link]

-

Koletzko, S., et al. (2011). 13C-breath tests: current state of the art and future directions. Digestive and Liver Disease, 43(12), 919-927. [Link]

-

Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50-56. [Link]

-

Liv Hospital. (n.d.). The 13C Urea Breath Test. Liv Hospital Ulus. [Link]

-

Jones, A. W. (2022). Schema of the fate of ethanol in the body illustrating both oxidative... ResearchGate. [Link]

-

meriSTEM. (2021). NMR of ethanol with ¹H and ¹³C | Analytical chemistry. YouTube. [Link]

-

Seitz, H. K., & Mueller, S. (2020). Alcoholic Liver Disease: Alcohol Metabolism, Cascade of Molecular Mechanisms, Cellular Targets, and Clinical Aspects. Medicina, 56(8), 376. [Link]

-

ResearchGate. (n.d.). Typical NMR spectra for ethanol molecule. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Comprehensive Metabolomic–Transcriptomic Analysis of the Regulatory Effects of Armillaria mellea Source Differences on Secondary Metabolism in Gastrodia elata. International Journal of Molecular Sciences, 25(3), 1774. [Link]

-

Yang, X., et al. (2024). Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. Molecules, 29(3), 675. [Link]

-

Okahashi, N., et al. (2023). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering Communications, 17, e00234. [Link]

-

Zhang, B. L., et al. (1995). Determination of delta C-13 Volues of Wine Ethanol by Isotope Ratio Mass Spectrometry. Journal of Agricultural and Food Chemistry, 43(9), 2423-2427. [Link]

-

Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. ResearchGate. [Link]

-

FV Hospital. (n.d.). 13C-UREA Breath Test. FV Hospital. [Link]

-

Oregon Health & Science University. (n.d.). Ethanol Self-Administration Procedures. OHSU. [Link]

-

Wikipedia contributors. (2024). Pharmacology of ethanol. In Wikipedia, The Free Encyclopedia. [Link]

-

Godelmann, R., et al. (2019). Using experimental design and 13C satellites to optimize the measurement of the absolute concentration of ethanol in wine by 1H NMR spectroscopy. Food Research International, 123, 735-741. [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. researchgate.net [researchgate.net]

- 3. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 4. youtube.com [youtube.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethanol - Wikipedia [en.wikipedia.org]

- 10. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 11. Alcoholic Liver Disease: Alcohol Metabolism, Cascade of Molecular Mechanisms, Cellular Targets, and Clinical Aspects | MDPI [mdpi.com]

- 12. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Products of [2-13C]Ethanol in the Rat Brain after Chronic Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ohsu.edu [ohsu.edu]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. youtube.com [youtube.com]

- 20. oiv.int [oiv.int]

- 21. Determination of the 13C/12C ratio of ethanol derived from fruit juices and maple syrup by isotope ratio mass spectrometry: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo measurement of ethanol metabolism in the rat liver using magnetic resonance spectroscopy of hyperpolarized [1-13C]pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 13C-ethanol breath test reveals impaired alcohol metabolism in patients with Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

Guide to the Safe Handling and Application of Ethanol-1-13C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Nature of Ethanol-1-13C

Ethanol-1-13C (CAS No. 14742-23-5) is a stable, non-radioactive, isotopically labeled form of ethanol.[1] In this compound, the carbon atom at the C1 position is the heavy isotope ¹³C, as opposed to the naturally abundant ¹²C. This isotopic substitution provides a powerful tool for researchers, particularly in metabolic studies, pharmaceutical research, and advanced imaging techniques like hyperpolarized MRI/MRS.[1][2] The ¹³C label allows scientists to trace the metabolism and disposition of the ethanol molecule or its metabolic products through complex biological systems using high-sensitivity detection methods such as mass spectrometry and nuclear magnetic resonance.[3][4]

While its scientific applications are distinct, its physicochemical properties and associated hazards are fundamentally identical to those of standard, unlabeled ethanol (CAS No. 64-17-5). Therefore, all safety and handling procedures applicable to pure ethanol must be rigorously applied to its isotopically labeled counterpart.[1] This guide is predicated on the principle that the primary risks associated with Ethanol-1-13C are its high flammability and potential health effects upon exposure, mirroring those of natural abundance ethanol.

Hazard Identification and Physicochemical Properties

Ethanol-1-13C is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[5] Understanding its core properties is the first step in a robust risk assessment. The vapor is heavier than air and can travel considerable distances to an ignition source and "flash back".[6][7]

Table 1: Physicochemical Data for Ethanol

| Property | Value | Source(s) |

| CAS Number | 64-17-5 (Unlabeled), 14742-23-5 (Labeled) | [1] |

| Molecular Formula | C₂H₆O | [8] |

| Molecular Weight | ~47.06 g/mol (for Ethanol-1-¹³C) | [1] |

| Appearance | Colorless liquid | |

| Odor | Alcohol-like | |

| Boiling Point | 78 °C (172 °F) | |

| Flash Point | 13 °C (55 °F) - Closed Cup | [9] |

| Autoignition Temp. | 363 °C (685 °F) | [9] |

| Explosion Limits | Lower: 3.3% (v/v), Upper: 19-27.7% (v/v) | [9] |

| Vapor Pressure | 57.26 hPa at 19.6 °C | |

| Vapor Density | 1.6 (Air = 1) | |

| Water Solubility | Completely miscible |

The primary hazards are:

-

Physical Hazard : H225 - Highly flammable liquid and vapour. Vapors can form explosive mixtures with air.[6]

-

Health Hazard : H319 - Causes serious eye irritation. May cause respiratory irritation, drowsiness, or dizziness.[8] Prolonged or repeated skin contact may lead to dryness and irritation.[6]

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount and is achieved through a combination of engineering controls, administrative procedures, and appropriate PPE.

Engineering and Administrative Controls

-

Ventilation : Always handle Ethanol-1-13C in a well-ventilated area.[5][10] Use of a chemical fume hood is the best practice to keep airborne concentrations below permissible exposure limits.[8]

-

Ignition Source Control : All potential ignition sources—such as open flames, hot surfaces, sparks from electrical equipment, and static discharge—must be strictly eliminated from the handling area.[5][11]

-

Equipment Grounding : To prevent the buildup of static electricity, which can ignite ethanol vapors, all metal containers and transfer equipment must be properly grounded and bonded.[5][11] Use only non-sparking tools for opening and handling containers.[6][11][12]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a critical self-validating system to prevent exposure. The following protocol outlines the minimum requirements for handling Ethanol-1-13C.

Step-by-Step PPE Selection and Use:

-

Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] A face shield may be required for splash-prone operations.

-

Skin Protection :

-

Gloves : Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin contact.[10] Check glove manufacturer data for compatibility and breakthrough times. Inspect gloves for tears or holes before each use.

-

Lab Coat : A flame-resistant lab coat or protective clothing should be worn to protect street clothes and prevent skin exposure.[10][13]

-

-

Respiratory Protection : If ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12][13] The need for respiratory protection should be determined by a formal risk assessment.

-

PPE Donning and Doffing : Follow established procedures for putting on and taking off PPE to avoid cross-contamination. Always wash hands thoroughly after handling the chemical and removing PPE.[5][14]

Caption: Diagram 1: PPE Selection Workflow for Ethanol-1-13C.

Emergency Procedures

Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[8]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash the affected area with soap and water.[12][15]

-

Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][9][12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention if symptoms appear.[8]

-

Ingestion : Clean mouth with water and drink afterwards plenty of water.[9] Do NOT induce vomiting unless directed by medical personnel.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[7][12] Water spray can be used to cool closed containers.[9]

-

Unsuitable Extinguishing Media : A direct water jet may be ineffective and could spread the fire.[6][7]

-

Specific Hazards : The substance is highly flammable. Vapors are heavier than air and may form explosive mixtures with air, spreading along the ground and potentially flashing back from a distant ignition source.[6][7][9] Containers may explode when heated.[6][9]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]

Accidental Release Measures (Spill Response)

A prompt and correct response to a spill is critical to prevent injury and fire.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert : Immediately alert others in the area. Evacuate non-essential personnel.

-

Eliminate Ignition Sources : Extinguish all flames, turn off hot plates, and unplug electrical equipment in the immediate vicinity.[16]

-

Ventilate : Increase ventilation in the area, preferably by using a chemical fume hood.[16]

-

Don PPE : Wear the appropriate PPE as described in Section 3.2, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Containment : For larger spills, use an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth, universal binder) to dike the spill and prevent it from spreading or entering drains.[5][12][16]

-

Absorption : Carefully apply absorbent material over the spill, working from the outside in.

-

Collection : Once absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste.[17]

-

Decontamination : Clean the spill area thoroughly with soap and water.

-

Disposal : Dispose of the waste container according to institutional and local regulations.[6]

Caption: Diagram 2: Spill Response Decision Flow.

Waste Disposal

Disposal of Ethanol-1-13C and associated contaminated materials must be treated as hazardous waste.[18]

-

Containers : Collect waste ethanol and absorbent materials in tightly sealed, properly labeled containers.

-

Regulations : All chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Do not dispose of down the drain.[16]

-

Consultation : Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Conclusion

Ethanol-1-13C is an invaluable tool in modern scientific research. Its safe use hinges on recognizing that its hazards are identical to those of standard ethanol. By implementing robust engineering controls, adhering to strict handling protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can effectively mitigate the risks. A culture of safety, grounded in a thorough understanding of this chemical's properties, is the most effective safeguard for all laboratory personnel.

References

- Ethanol Safety D

- Ethanol 99.

- Safety Data Sheet. (2023, October 12). Thermo Fisher Scientific.

- Ethanol: incident management. (n.d.). GOV.UK.

- Ethanol: Associated hazards and safety measures. (n.d.). Gexcon Blog.

- Ethanol Safety Data Sheet. (2025, July 8). Sigma-Aldrich.

- Safety D

- Ethanol Material Safety Data Sheet. (2024, January 18). Green Plains Trade Group LLC.

- Safety Data Sheet. (2015, March 19). Fisher Scientific.

- Safety Data Sheet: Ethanol. (2023, January 30). Chemos GmbH & Co.KG.

- Safety Data Sheet (SDS) Ethanol. (2022, February 12). Guttman Energy.

- Safety D

- Safety Data Sheet. (2009, May 21). Fisher Scientific.

- Student safety sheets 60 Ethanol. (2022). CLEAPSS Science.

- Safety Data Sheet. (n.d.). U.S.

- The Training Guide to Ethanol Emergency Response - Module 7 - General Health & Safety Considerations. (2021, December 8).

- Ethanol (1-¹³C, 99%) <6% H₂O. (n.d.).

- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.

- MCE Isotope-Labeled Compounds Handbook. (n.d.). MedchemExpress.com.

- Safety D

- Storage and Shelf Life of Ethanol. (n.d.). Lab Alley.

- Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH | CDC.

- Isotopic labeling. (n.d.). Wikipedia.

- How Should Ethanol Be Stored?. (2025, July 31). Chemistry For Everyone via YouTube.

- Synthesis and Applications of Isotopically Labelled Compounds 1994. (1995).

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.

Sources

- 1. isotope.com [isotope.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. metsol.com [metsol.com]

- 5. chemos.de [chemos.de]

- 6. guttmanenergy.com [guttmanenergy.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. gpreinc.com [gpreinc.com]

- 9. fishersci.com [fishersci.com]

- 10. physics.purdue.edu [physics.purdue.edu]

- 11. WERCS Studio - Application Error [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]

- 14. morphisto.de [morphisto.de]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. preparecenter.org [preparecenter.org]

- 18. carlroth.com [carlroth.com]

Introduction: The Power of Positional Isotopic Labeling

An In-depth Technical Guide to High-Purity Ethanol-1-13C: Sourcing, Quality Control, and Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity Ethanol-1-13C. It moves beyond a simple catalog of suppliers to delve into the critical aspects of material specification, the scientific rationale behind quality control, and the sophisticated applications that this stable isotope tracer enables. The focus is on providing actionable insights and methodologies to ensure the integrity and success of your research.

Stable isotope labeling is a foundational technique in modern biomedical research, allowing for the precise tracing of molecules through complex biological systems without the safety and disposal concerns associated with radioactive isotopes.[1][2] Among stable isotopes, Carbon-13 (¹³C) is paramount for tracking the fate of organic molecules. Ethanol-1-¹³C, specifically labeled at the hydroxyl-bearing carbon, offers a unique tool to probe metabolic pathways, particularly those related to alcohol metabolism, hepatic function, and neurochemistry.[3][4] The strategic placement of the ¹³C label at the C1 position is critical, as this is the initial site of oxidation in the metabolic cascade, ensuring the tracer's signature is carried forward into key downstream metabolites.

Section 1: Commercial Suppliers and Critical Specifications

The selection of a reliable supplier is the first and most crucial step in any experiment involving stable isotope tracers. The purity and precise characterization of the labeled compound directly impact the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in high-purity, isotopically labeled compounds.

Key commercial suppliers of Ethanol-1-¹³C include:

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer of stable isotopes and isotopically labeled compounds for research.

-

Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, offering a wide range of labeled compounds.

When sourcing Ethanol-1-¹³C, researchers must scrutinize the Certificate of Analysis (CoA) for the following key specifications.

Table 1: Comparative Specifications for Commercial Ethanol-1-¹³C

| Specification | Cambridge Isotope Laboratories, Inc. | Sigma-Aldrich | Importance in Research |

| Product Number | CLM-344 (example)[5][6] | 325015 (example) | For accurate ordering and lot tracking. |

| Isotopic Purity | 99 atom % ¹³C[5][6] | 99 atom % ¹³C | Ensures the signal from the tracer is strong and unambiguous, minimizing noise from unlabeled molecules. |

| Chemical Purity | ≥98%[5][6] | Not explicitly stated, but high purity is standard. | Prevents interference from chemical impurities that could affect biological systems or analytical instruments. |

| Formulation | Neat (<6% water) or custom solutions[5][6] | 95% in H₂O | The choice between a neat compound and a pre-made solution depends on the experimental protocol and dosage requirements. |

| CAS Number | 14742-23-5 (Labeled)[5][6] | (Not explicitly listed on product page) | A unique identifier for the ¹³C-labeled form of ethanol. |

Expert Insight: The seemingly minor difference between a neat form and a 95% solution is critical. A neat compound offers flexibility in formulating custom concentrations and solvents, but requires precise handling in a controlled environment to prevent evaporation and water absorption. Pre-made solutions offer convenience and reduce preparation errors but may limit experimental design. The choice is dictated by the stringency of the application; for instance, in vivo studies requiring precise dosage by weight necessitate a well-characterized solution.

Section 2: The Bedrock of Reliability: Synthesis and Quality Control

The trustworthiness of any tracer study hinges on the verifiable quality of the isotopic compound. This is not merely a matter of purity but of confirming the specific location and abundance of the ¹³C label.

Synthesis Rationale

While end-users do not synthesize the compound, understanding the origin provides context for potential impurities. Ethanol-1-¹³C is typically synthesized from a ¹³C-labeled precursor, such as ¹³C-labeled methyl iodide or ¹³C-labeled carbon monoxide, through established organic chemistry routes. The multi-step nature of these syntheses necessitates rigorous purification and subsequent quality control to remove unreacted precursors, side-products, and solvents.

A Self-Validating QC Workflow

A robust QC protocol is a self-validating system, employing orthogonal analytical techniques to confirm the compound's identity, purity, and isotopic enrichment.

Mandatory QC Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for confirming the position of the ¹³C label. The ¹³C NMR spectrum of Ethanol-1-¹³C will show a significantly enhanced signal for the C1 carbon (at ~58 ppm) relative to the C2 carbon (at ~18 ppm), confirming the specific labeling site.[7][8] Proton (¹H) NMR is used to confirm the overall chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the labeled compound (M+1 compared to unlabeled ethanol) and is used to calculate the precise isotopic enrichment.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for assessing both chemical purity and isotopic abundance simultaneously.[10]

-

Isotope Ratio Mass Spectrometry (IRMS): For applications requiring extremely high precision, IRMS can determine the ¹³C/¹²C ratio with exceptional accuracy, far exceeding that of conventional MS.[11][12][13]

Below is a diagram illustrating a typical QC workflow for certifying a batch of high-purity Ethanol-1-¹³C.

Caption: A typical quality control workflow for Ethanol-1-¹³C.

Section 3: Core Applications in Research and Drug Development

The utility of Ethanol-1-¹³C spans multiple domains, from fundamental metabolic research to preclinical drug assessment.

Metabolic Flux Analysis and In Vivo Tracer Studies

Ethanol-1-¹³C is an invaluable tool for tracing the metabolic fate of ethanol in vivo. In the liver, ethanol is oxidized to acetaldehyde and then to acetate. When using Ethanol-1-¹³C, the label is transferred to [1-¹³C]acetate. This labeled acetate can then enter the bloodstream and be taken up by various tissues, including the brain, where it enters the TCA (tricarboxylic acid) cycle.[3][4] This allows researchers to study hepatic metabolism, acetate transport, and cerebral energy utilization.[3]

The labeled acetyl-CoA enters the TCA cycle, leading to the incorporation of ¹³C into various intermediates and, significantly, into the neurotransmitters glutamate and glutamine.[4] Tracking the appearance of the ¹³C label in these molecules via MRS or MS provides a dynamic measure of metabolic flux and neurotransmitter cycling.[3]

Sources

- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 2. researchgate.net [researchgate.net]

- 3. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Quality control of imbalanced mass spectra from isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the 13C/12C ratio of ethanol derived from fruit juices and maple syrup by isotope ratio mass spectrometry: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oiv.int [oiv.int]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Unraveling Brain Bioenergetics with Ethanol-1-¹³C

A Detailed Guide to In Vivo ¹³C Magnetic Resonance Spectroscopy Studies of Brain Metabolism

Authored by: Your Senior Application Scientist

Introduction: A New Window into Cerebral Metabolism

The brain, despite its relatively small size, is a highly metabolic organ, consuming approximately 20% of the body's total oxygen and glucose. Understanding the intricate metabolic pathways that fuel neural activity is paramount in neuroscience and is critical for developing effective therapies for a myriad of neurological and psychiatric disorders. ¹³C Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive technique that allows for the real-time in vivo assessment of brain biochemistry.[1] When coupled with the administration of ¹³C-labeled substrates, it provides a unique window into the dynamic fluxes of metabolic pathways, such as the tricarboxylic acid (TCA) cycle and neurotransmitter cycling.[1][2]

While [1-¹³C]glucose is a commonly used tracer for studying brain metabolism, [1-¹³C]ethanol offers a unique approach to probe specific aspects of cerebral bioenergetics, particularly astrocyte metabolism. The vast majority of ingested ethanol is metabolized in the liver to acetate, which readily crosses the blood-brain barrier.[3][4] In the brain, acetate is preferentially taken up and metabolized by astrocytes, making [1-¹³C]ethanol an indirect but effective tool to investigate the role of this glial cell type in brain energy metabolism and the glutamate-glutamine cycle.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis for using Ethanol-1-¹³C in ¹³C MRS studies of brain metabolism.

Principles of the Method: Tracing the Path of ¹³C from Ethanol to Brain Metabolites

The foundational principle of this technique lies in tracing the journey of the stable isotope, Carbon-13 (¹³C), from intravenously or intragastrically administered [1-¹³C]ethanol to key metabolites within the brain. This allows for the quantitative measurement of metabolic rates, providing insights into cellular bioenergetics and neurotransmitter cycling.[5]

The Biochemical Pathway: From Systemic Administration to Cerebral Incorporation

-

Hepatic Metabolism of Ethanol: Following administration, [1-¹³C]ethanol is primarily metabolized in the liver by alcohol dehydrogenase (ADH) to [1-¹³C]acetaldehyde. This is then rapidly converted to [1-¹³C]acetate by aldehyde dehydrogenase (ALDH), with a significant portion of this acetate being released into the bloodstream.[4][6] It is important to note that direct metabolism of ethanol within the brain is considered minimal.[2][3]

-

Blood-Brain Barrier Transport: [1-¹³C]Acetate readily crosses the blood-brain barrier via monocarboxylate transporters (MCTs).

-

Astrocyte-Specific Uptake and Metabolism: Once in the brain, acetate is preferentially taken up by astrocytes.[4] Inside the astrocyte, [1-¹³C]acetate is converted to [1-¹³C]acetyl-CoA by acetyl-CoA synthetase.

-

Entry into the Tricarboxylic Acid (TCA) Cycle: [1-¹³C]Acetyl-CoA then enters the astrocytic TCA cycle, a central hub of cellular energy metabolism. The ¹³C label is incorporated into various TCA cycle intermediates.

-

Labeling of Glutamate and Glutamine: Through the action of aminotransferases, the ¹³C label is transferred to glutamate, forming [5-¹³C]glutamate. Subsequently, glutamine synthetase, an enzyme exclusively found in astrocytes, converts the labeled glutamate into [5-¹³C]glutamine.

-

The Glutamate-Glutamine Cycle: This newly synthesized [5-¹³C]glutamine can then be transported to neurons, where it is converted back to glutamate, completing the glutamate-glutamine neurotransmitter cycle.[5]

Diagram: Metabolic Pathway of Ethanol-1-¹³C in the Brain

Caption: Metabolic fate of [1-¹³C]ethanol in the brain.

Detection by ¹³C Magnetic Resonance Spectroscopy

¹³C MRS non-invasively detects the signals from ¹³C nuclei. By acquiring spectra over time following the administration of [1-¹³C]ethanol, it is possible to monitor the incorporation of the ¹³C label into glutamate and glutamine. The rate of this incorporation provides a direct measure of the metabolic flux through the astrocytic TCA cycle and the glutamate-glutamine cycle.[2]

Materials and Reagents

| Item | Specification | Supplier Example |

| ¹³C Labeled Substrate | Ethanol-1-¹³C, >99% isotopic purity, sterile and pyrogen-free | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Anesthetic | Isoflurane | Baxter, Piramal Critical Care |

| Physiological Saline | 0.9% NaCl, sterile | Baxter, Hospira |

| Infusion Pump | Syringe pump capable of precise flow rates | Harvard Apparatus, B. Braun |

| Catheters | Appropriate gauge for intravenous or intragastric administration | Becton, Dickinson and Company (BD) |

| Animal Monitoring | Pulse oximeter, rectal temperature probe, respiratory sensor | SA Instruments, Inc. |

| MRS System | High-field MRI scanner (e.g., 7T, 9.4T, or 11.7T for preclinical) with ¹³C capabilities | Bruker, Agilent, Philips, Siemens |

| RF Coil | ¹H/¹³C dual-tuned surface or volume coil | RAPID Biomedical, Doty Scientific |

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and should be adapted based on the specific research question, animal model, and available instrumentation. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Animal Preparation

-

Fasting: Fast the animal overnight (12-16 hours) with free access to water to ensure a stable metabolic baseline.

-

Anesthesia: Induce anesthesia with 5% isoflurane in a mixture of 70% N₂O and 30% O₂. Maintain anesthesia with 1.5-2.0% isoflurane for the duration of the experiment.

-

Catheterization: Place a catheter in the tail vein for intravenous infusion or an oral gavage tube for intragastric administration.

-

Positioning: Secure the animal in a stereotaxic frame to minimize motion artifacts. Position the head within the RF coil.

-

Physiological Monitoring: Continuously monitor vital signs, including heart rate, respiration rate, and body temperature. Maintain body temperature at 37°C using a circulating water blanket.

[1-¹³C]Ethanol Administration

The following infusion protocol is based on a study in rats and may need to be adjusted for other animal models.[2]

-

Intravenous Infusion:

-

Prepare a sterile solution of [1-¹³C]ethanol in physiological saline (e.g., 33% v/v).

-

Administer an initial bolus of 2 g/kg body weight over the first 10 minutes.

-

Follow with a continuous infusion of 2 g/kg body weight over the next 170 minutes.[2]

-

¹³C MRS Data Acquisition

-

Shimming: Perform automated or manual shimming on the region of interest to achieve a narrow water line width (<20 Hz).

-

¹H Spectrum: Acquire a baseline ¹H spectrum to assess brain metabolite concentrations and data quality.

-

¹³C MRS Acquisition:

-

Begin ¹³C MRS data acquisition just before the start of the [1-¹³C]ethanol infusion.

-

Use a pulse-acquire sequence with broadband proton decoupling.

-

Typical acquisition parameters:

-

Repetition Time (TR): 2-5 seconds

-

Spectral Width: 200-250 ppm

-

Number of Averages: 128-512 (depending on desired temporal resolution)

-

-

Continuously acquire spectra throughout the infusion period.

-

Diagram: Experimental Workflow

Caption: A typical workflow for a ¹³C MRS study using [1-¹³C]ethanol.

Data Analysis: From Raw Spectra to Metabolic Rates

Spectral Processing

-

Fourier Transformation: Apply a Fourier transform to the raw time-domain data.

-

Phasing and Baseline Correction: Correct the phase and baseline of the resulting spectra.

-

Line Broadening: Apply an exponential line broadening function to improve the signal-to-noise ratio.

-

Chemical Shift Referencing: Reference the chemical shift of the spectra using a known peak (e.g., the natural abundance signal of a lipid).

Metabolite Quantification

-

Peak Integration: Integrate the area under the peaks corresponding to [5-¹³C]glutamate and [5-¹³C]glutamine.

-

LCModel: For more complex spectra, use software like LCModel to fit the in vivo spectrum to a basis set of known metabolite spectra.

Kinetic Modeling

The time courses of ¹³C label incorporation into glutamate and glutamine can be fitted to mathematical models to estimate metabolic fluxes, such as the TCA cycle rate (VTCA) and the glutamate-glutamine cycling rate (VNT).

| Metabolic Flux | Description | Typical Units |

| VTCA | Rate of the tricarboxylic acid cycle in astrocytes | µmol/g/min |

| VNT | Rate of glutamate-glutamine neurotransmitter cycling | µmol/g/min |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Signal-to-Noise Ratio | - Poor coil loading- Inadequate shimming- Insufficient number of averages | - Reposition the animal and coil- Re-shim the magnet- Increase the number of averages or acquisition time |

| Motion Artifacts | - Animal movement during acquisition | - Ensure the animal is securely fixed- Check the depth of anesthesia |

| Broad Spectral Lines | - Poor magnetic field homogeneity | - Re-shim the magnet |

| No Detectable ¹³C Labeling | - Failed infusion- Incorrect substrate concentration | - Check the infusion line and pump- Verify the concentration of the [1-¹³C]ethanol solution |

Conclusion: Advancing Our Understanding of Brain Function

The use of [1-¹³C]ethanol in conjunction with ¹³C MRS provides a unique and powerful tool to non-invasively investigate astrocyte metabolism and its role in supporting neuronal function.[2][4] This technique can be applied to study a wide range of neurological and psychiatric conditions where metabolic dysfunction is implicated. By providing quantitative measures of metabolic fluxes, this methodology offers invaluable insights for basic neuroscience research and the development of novel therapeutic strategies.

References

-

In Vivo 13C Magnetic Resonance Spectroscopy for Assessing Brain Biochemistry in Health and Disease. (2022). ResearchGate. [Link]

-

de Graaf, R. A., et al. (2011). 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans. PMC. [Link]

-

Jiang, L., et al. (2011). In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy. NMR in Biomedicine. [Link]

- Volkow, N. D., et al. (2017). Effects of alcohol on brain metabolism: a critical review. Neuropsychopharmacology.

-

Mishra, A., et al. (2021). Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. PubMed Central. [Link]

- Ross, B. D., et al. (2003). Clinical experience with 13C MRS in vivo. NMR in Biomedicine.

-